Structural Elucidation of Unsaturated Non-Proteinogenic Amino Acids: From Isomerism to Bioactivity
Executive Summary Unsaturated non-proteinogenic amino acids—specifically those containing alkenyl (e.g., dehydroalanine, vinylglycine) or alkynyl (e.g., propargylglycine) moieties—are critical scaffolds in modern drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Unsaturated non-proteinogenic amino acids—specifically those containing alkenyl (e.g., dehydroalanine, vinylglycine) or alkynyl (e.g., propargylglycine) moieties—are critical scaffolds in modern drug discovery. They serve as "warheads" for targeted covalent inhibitors (TCIs) and rigidifying elements in peptidomimetics. However, their structural analysis is plagued by unique challenges: geometric isomerism (
), susceptibility to hydration, and complex mass spectral fragmentation.
This technical guide provides a rigorous, self-validating framework for the structural characterization of these residues. It moves beyond standard proteomics workflows to address the specific physicochemical properties of the unsaturated backbone.
Part 1: Chemical Stability & Sample Preparation
The Challenge: Unsaturated amino acids are electrophilic Michael acceptors. In standard aqueous buffers, they can undergo slow hydration to form hydroxylated variants or polymerize, leading to erroneous structural assignments.
Protocol: Stability-Preserving Sample Preparation
Objective: Prevent artifactual degradation during analysis.
Solvent Selection: Avoid protic solvents for long-term storage. Dissolve lyophilized standards in anhydrous DMSO-
or Acetonitrile- immediately upon opening.
pH Control: Maintain pH < 7.5 during aqueous handling. At pH > 8.0, the deprotonated amine of the N-terminus or lysine side chains can intramolecularly attack the
-carbon of -unsaturated systems (e.g., dehydroalanine), forming cyclic artifacts.
Quenching: If analyzing reaction mixtures, quench immediately with 0.1% TFA to protonate nucleophiles and arrest Michael addition.
Part 2: Geometric Isomerism (NMR Spectroscopy)
Distinguishing
(trans) and (cis) isomers in dehydroamino acids is the most critical structural hurdle. The -isomer is thermodynamically favored in many synthetic routes (e.g., dehydration of serine), but -isomers often exhibit distinct bioactivity.
Technical Insight: The NOE Validation System
Standard 1D
-NMR is often insufficient due to signal overlap. The definitive method relies on the Nuclear Overhauser Effect (NOE), which depends on the inverse sixth power of the distance () between nuclei.
Causality:
Z-Isomer: The olefinic proton (
) is spatially close to the amide proton () of the same residue.
E-Isomer: The olefinic proton is distant from the amide proton but close to the
protons of the preceding residue.
Workflow: Stereochemical Assignment
Figure 1: Decision tree for stereochemical assignment of dehydroamino acids using NMR spectroscopy.
Data Table: NMR Parameters for Dehydroamino Acids
Parameter
Z-Isomer Characteristics
E-Isomer Characteristics
Mechanism
(Chemical Shift)
Typically 6.5 – 7.2 ppm
Typically 5.5 – 6.5 ppm
Anisotropic deshielding by carbonyl group in Z-form.
NOE Correlation
Strong
Weak/Null
Spatial proximity (< 3Å vs > 4Å).
Coupling
Smaller (< 6 Hz)
Larger (> 10 Hz)
Karplus relationship dependence on dihedral angle.
Self-Validating Check: If you observe a strong NOE between the vinyl proton and the amide proton, the configuration is Z . If this signal is absent, ensure your mixing time is sufficient (300ms+) before assigning E .
Part 3: Mass Spectrometry & Fragmentation Patterns[1]
Unsaturated amino acids alter standard peptide fragmentation pathways. The double bond restricts rotation and can induce unique neutral losses.
Fragmentation Logic
Neutral Loss of Side Chain: Unlike saturated analogs, unsaturated residues often lose the entire side chain or specific small molecules.
Example: Dehydroalanine (Dha) often shows a loss of
(17 Da) or conversion to pyruvate derivatives.
Diagnostic Immonium Ions:
Vinylglycine: Look for immonium ion at
84.08.
Propargylglycine: Look for immonium ion at
82.06.
Covalent Adduct Shifts: When used as inhibitors, the mass shift corresponds to the inhibitor mass without the leaving group (if any).
Acrylamide Warhead: +71.04 Da shift on Cysteine.
Protocol: LC-MS/MS Sequencing of Unsaturated Peptides
Objective: Confirm sequence location and modification state.
Ionization: Use ESI (Electrospray Ionization) in positive mode. MALDI can sometimes induce in-source decay of labile unsaturated bonds.
Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) . CID (Collision Induced Dissociation) may result in extensive neutral losses that obscure the backbone sequence.
Data Analysis:
Set dynamic modification: Dehydration (-18.01 Da) on Ser/Thr (precursors to dehydro-residues).
Manually inspect spectra for "gap" masses corresponding to the unsaturated residue (e.g., Dha residue mass = 69.02 Da).
Part 4: Chromatographic Separation (Chiral HPLC)
Separating enantiomers (e.g., L- vs D-propargylglycine) or geometric isomers (E vs Z) requires specialized stationary phases.[1] Standard C18 columns rarely resolve these isomers.
Recommended Methodology
Column: Crown-ether based columns (e.g., CROWNPAK CR-I) are superior for underivatized amino acids.
Mobile Phase: Perchloric acid (
) pH 1.5 – 2.0. Low pH ensures the amine is protonated (), which is required for inclusion into the crown ether cavity.
Temperature: Lower temperatures (10–15°C) often improve resolution (
) by reducing the rate of exchange in and out of the stationary phase.
Part 5: Application Case Study – Covalent Inhibitor Analysis
Scenario: Validation of a vinylglycine-based inhibitor binding to a target kinase.[2]
Workflow: The "Bottom-Up" Validation
This workflow confirms that the unsaturated amino acid has successfully executed a Michael addition with the target nucleophile (usually Cysteine).
Figure 2: Validation workflow for covalent engagement of unsaturated amino acid warheads.
Critical Check: In the Intact MS step, if you observe a mass shift of
, it indicates the inhibitor has hydrolyzed rather than covalently bonded, or the covalent bond was reversible and hydrolyzed during ionization. A true covalent adduct matches the exact mass of the inhibitor (or inhibitor minus leaving group).
References
Covalent Modifiers: A Chemical Perspective. Journal of Medicinal Chemistry. Analysis of Michael acceptor reactivity and mass spectrometry characterization.
NMR Discrimination of d- and l-α-Amino Acids. Journal of the American Chemical Society. Protocols for distinguishing stereoisomers using NMR and chiral selectors.
Vinylglycine and Propargylglycine: Complementary Suicide Substrates. Biochemistry. Foundational work on the mechanism and inhibition profiles of unsaturated amino acids.
Characterization of the Fragmentation Pattern of Peptides. ResearchGate. Statistical analysis of peptide fragmentation, including effects of specific residues on b/y ion formation.
Improved Chiral Separations for Enantiopure Amino Acids. LCGC International. Methodology for HPLC separation of amino acid isomers using crown-ether columns.
2-Amino-4-methylpent-4-enoic Acid: A Strategic NCAA for Peptidomimetic Constraints and Macrocyclization
The following technical guide details the role, synthesis, and application of 2-amino-4-methylpent-4-enoic acid (also known as -methylallylglycine or -leucine ) in modern peptidomimetics. Executive Summary In the landsca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role, synthesis, and application of 2-amino-4-methylpent-4-enoic acid (also known as
-methylallylglycine or -leucine ) in modern peptidomimetics.
Executive Summary
In the landscape of Non-Canonical Amino Acids (NCAAs), 2-amino-4-methylpent-4-enoic acid occupies a critical "sweet spot" between steric bulk and chemical reactivity. Structurally homologous to leucine, this residue introduces a
-unsaturation and a -methyl group. This unique architecture serves two primary functions in drug discovery:
Conformational Constraint: The
hybridization at the -position restricts side-chain rotameric freedom (), stabilizing specific secondary structures (helices/turns) and enhancing proteolytic resistance.
Synthetic Handle: The terminal alkene functions as a reactive "warhead" for Ring-Closing Metathesis (RCM) to generate hydrocarbon-stapled peptides, or for late-stage diversification via thiol-ene "click" chemistry.
Chemical Biology Profile
Structural Impact
Unlike standard aliphatic residues (Leu, Ile, Val), 2-amino-4-methylpent-4-enoic acid introduces a planar alkene moiety at the terminus of the side chain.
Hydrophobicity: It retains the lipophilic character of leucine, ensuring high affinity for hydrophobic pockets (e.g., S1/S1' subsites of proteases like HCV NS3).
Steric Bias: The
-methyl group creates steric clash with the peptide backbone if the side chain adopts certain gauche conformations, thereby biasing the peptide toward specific Ramachandran regions ().
Proteolytic Stability
Incorporation of this residue significantly increases half-life (
) in plasma.
Mechanism: Common endopeptidases (trypsin, chymotrypsin) rely on precise recognition of the P1 residue's side chain. The rigid, unsaturated side chain of 2-amino-4-methylpent-4-enoic acid disrupts the induced fit required for the catalytic triad (Ser-His-Asp) to hydrolyze the scissile bond.
Experimental Protocols: Synthesis & Acquisition
While available commercially, high-purity enantiomers are best synthesized to ensure >98% ee, particularly for GMP-grade applications.
Ideal for recovering L-isomers from racemic bulk material.
Reagents:
Substrate:
-acetyl-DL-2-amino-4-methylpent-4-enoic acid
Enzyme: Acylase I (from Aspergillus melleus)
Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM
Step-by-Step Workflow:
Dissolution: Dissolve racemic
-acetyl substrate in buffer (conc. ~0.5 M). Adjust pH to 7.5 with dilute NaOH.
Digestion: Add Acylase I (1000 U/mmol substrate). Incubate at 37°C with gentle shaking for 24 hours.
Separation: Acidify to pH 5.0. The free L-amino acid often precipitates or can be separated via ion-exchange chromatography (Dowex 50). The unreacted D-
-acetyl derivative remains in solution.
Visualization: Synthesis Pathways
Figure 1: Dual pathways for the synthesis of enantiopure 2-amino-4-methylpent-4-enoic acid.
Application: Hydrocarbon Stapling (RCM)
This NCAA is a premier choice for generating
staples, often paired with itself or 2-amino-4-pentenoic acid (allylglycine).
Mechanism
The terminal alkene allows Ring-Closing Metathesis (RCM) catalyzed by Ruthenium carbenes (Grubbs I/II). The methyl group at the
-position of the side chain adds steric bulk that can pre-organize the chain for cyclization, although it also increases the steric demand near the reacting center compared to simple allylglycine.
RCM Protocol for Peptides
Peptide Synthesis: Assemble peptide on resin using Fmoc-SPPS. Incorporate 2-amino-4-methylpent-4-enoic acid at positions
and .
Resin Preparation: Wash resin with DCM (
) and anhydrous 1,2-dichloroethane (DCE) ().
Catalyst Addition: Add Grubbs II catalyst (20 mol%) dissolved in degassed DCE. Concentration should be ~5–10 mM (high dilution favors intramolecular cyclization).
Reaction: Reflux at 40°C for 2 hours (microwave assisted) or stir at RT for 12–24 hours under
.
Quench: Wash resin with DCE, then DMSO (to remove catalyst), then DCM.
Cleavage: Standard TFA cleavage yields the stapled peptide.
Visualization: Stapling Workflow
Figure 2: Workflow for converting linear precursors into stapled peptides via RCM.
Case Study: HCV NS3 Protease Inhibition
Context: The Hepatitis C Virus (HCV) NS3 protease is a prime target for antivirals. The S1 pocket of NS3 is hydrophobic but shallow.
Challenge: Natural residues like Norvaline (Nva) or Leucine (Leu) at P1 provided potency but suffered from rapid resistance mutations or poor selectivity.
Solution: Introduction of 2-amino-4-methylpent-4-enoic acid at P1.
Result: The terminal double bond and methyl group filled the S1 pocket more effectively than Leu, improving
values in second-generation macrocyclic inhibitors. The unsaturation also allowed for covalent trapping strategies (in some designs) or further functionalization to reach distinct sub-pockets.
Data Summary: Physical Properties
Property
Value
Relevance
Formula
-
MW
129.16 g/mol
-
LogP
~1.8 (Est.)
Higher lipophilicity than Ala; comparable to Leu.
Side Chain
2-methylallyl
Steric bulk + -system.
pK_a (COOH)
~2.3
Standard -amino acid range.
pK_a (NH3+)
~9.6
Standard -amino acid range.
References
O'Donnell, M. J., et al. (1978).[2] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters. Link
Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link
Llinàs-Brunet, M., et al. (2000). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry. Link
Walensky, L. D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science. Link
Qiu, W., et al. (2008). "Convenient Synthesis of
-Dialkylglycines via Phase-Transfer Catalysis." Organic Process Research & Development. Link
An In-depth Technical Guide to the Solubility Profile of 2-amino-4-methylpent-4-enoic acid in Organic Solvents
Foreword: Navigating the Data-Scarce Landscape of Novel Amino Acids In the realm of drug discovery and development, non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid represent a frontier of untapped po...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Data-Scarce Landscape of Novel Amino Acids
In the realm of drug discovery and development, non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid represent a frontier of untapped potential.[1][2] Their unique structures can impart novel therapeutic properties, but their novelty often means a scarcity of fundamental physicochemical data, such as solubility profiles in organic solvents. This guide is crafted for researchers, scientists, and drug development professionals who encounter this challenge. Where direct experimental data for 2-amino-4-methylpent-4-enoic acid is unavailable, we will pivot to established principles governing the solubility of structurally similar amino acids. This approach ensures a scientifically grounded framework for predicting and experimentally determining the solubility of this and other novel amino acids.
Structural and Physicochemical Properties of 2-amino-4-methylpent-4-enoic acid
2-amino-4-methylpent-4-enoic acid is a non-proteinogenic α-amino acid with the molecular formula C6H11NO2 and a molecular weight of approximately 129.16 g/mol .[3][4] Its structure features a terminal double bond and a methyl group on the C4 carbon, contributing to its nonpolar character.
The presence of both a carboxylic acid and an amino group means that in solid form and in polar solvents, it likely exists as a zwitterion.[5][6] This dual ionic character is the primary determinant of its solubility behavior.
Theoretical Framework for Amino Acid Solubility in Organic Solvents
The solubility of amino acids is fundamentally governed by the interplay of their zwitterionic nature and the polarity of the solvent.[6]
Zwitterionic State and Polarity: Amino acids in their solid state are crystalline substances with strong intermolecular ionic attractions, leading to high melting points.[6] For dissolution to occur, the solvent molecules must provide enough energy to overcome these lattice forces. Polar solvents like water are effective because they can solvate the charged amino and carboxylate groups.[6]
Insolubility in Nonpolar Solvents: Nonpolar organic solvents, such as hydrocarbons, lack the ability to interact favorably with the charged zwitterionic form.[6] The energy released from the weak interactions between the solvent and the amino acid is insufficient to break apart the strong ionic lattice of the solid amino acid.[6]
Solubility in Polar Organic Solvents: Polar organic solvents, such as alcohols (methanol, ethanol, propanol), represent an intermediate case. While they are more polar than hydrocarbons, their ability to solvate the zwitterion is generally weaker than water's.[5][7] Consequently, the solubility of most amino acids in these solvents is low.[5][7][8]
The structure of the amino acid's side chain plays a crucial role. For 2-amino-4-methylpent-4-enoic acid, the unsaturated, branched C4 side chain is nonpolar. This hydrophobicity can slightly enhance solubility in less polar organic solvents compared to amino acids with more polar side chains.[7]
The following diagram illustrates the logical flow of factors influencing the solubility of 2-amino-4-methylpent-4-enoic acid.
Caption: Factors influencing the solubility of 2-amino-4-methylpent-4-enoic acid.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary. The gravimetric method is a reliable and straightforward approach.[9]
Gravimetric Solubility Determination Protocol
This protocol is designed to determine the solubility of 2-amino-4-methylpent-4-enoic acid in a range of organic solvents at a controlled temperature.
Add an excess amount of solid 2-amino-4-methylpent-4-enoic acid to a pre-weighed vial.
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
Securely cap the vial.
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
Phase Separation:
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Collection and Solvent Evaporation:
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette.
Transfer the supernatant to a pre-weighed, clean, and dry vial.
Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of the amino acid or under vacuum.
Mass Determination and Solubility Calculation:
Once the solvent is completely evaporated, weigh the vial containing the dried solute.
Calculate the mass of the dissolved amino acid by subtracting the initial weight of the empty vial.
Express the solubility in g/L or mol/L.
The following diagram outlines the experimental workflow for gravimetric solubility determination.
Caption: Workflow for gravimetric solubility determination.
Predicted Solubility Profile and Discussion
Based on the principles of amino acid solubility, we can predict the following profile for 2-amino-4-methylpent-4-enoic acid:
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Low to Moderate
The hydroxyl group can interact with the zwitterion, but less effectively than water. The nonpolar side chain may slightly increase solubility compared to more polar amino acids.[7][10]
Polar Aprotic
Acetonitrile, Acetone
Very Low
These solvents have dipoles but lack hydrogen bond donating ability, making them poor at solvating the zwitterion.
Nonpolar
Hexane, Toluene
Negligible
Lack of favorable interactions with the zwitterionic form.[6]
Chlorinated
Dichloromethane
Very Low
While slightly polar, it is a poor solvent for ionic compounds.
It is important to consider the effect of pH . In non-aqueous systems, the concept of pH is not as straightforward. However, the addition of small amounts of acid or base can protonate the carboxylate group or deprotonate the ammonium group, respectively. This would disrupt the zwitterionic nature and could increase solubility in some organic solvents.[7] Similarly, the presence of water as a co-solvent in alcohols is known to significantly impact amino acid solubility.[9][10]
Conclusion and Future Directions
The solubility of 2-amino-4-methylpent-4-enoic acid in organic solvents is expected to be generally low, a characteristic feature of α-amino acids. The nonpolar side chain may confer slightly higher solubility in polar protic solvents compared to amino acids with more polar side chains. This guide provides a robust theoretical framework and a detailed experimental protocol for the systematic determination of its solubility profile. The resulting data will be invaluable for the design of synthetic routes, purification strategies, and formulation development involving this novel amino acid.
References
Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(23), 13937–13953. [Link]
Cheméo. (n.d.). Chemical Properties of 2-Amino-4-methyl pentenoic acid (CAS 28024-78-4). Retrieved from [Link]
Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Affinities of amino acid side chains for solvent water. Biochemistry, 20(4), 849–855. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences, 22(12), 6483. [Link]
Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]
Ferreira, A. R., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(15), 6141–6154. [Link]
Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid. PubChem. [Link]
Ferreira, A. R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738–751. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133662796, (E)-4-amino-3-methylpent-2-enoic acid. PubChem. [Link]
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]
Ferreira, A. R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]
Application Notes and Protocols: A Guide to the Strategic Incorporation of 2-amino-4-methylpent-4-enoic Acid into Cyclic Peptides
Abstract The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in chemical biology and drug discovery, enabling the creation of molecules with enhanced stability, novel functional...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in chemical biology and drug discovery, enabling the creation of molecules with enhanced stability, novel functionalities, and constrained conformations. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (S)-2-amino-4-methylpent-4-enoic acid, a unique building block featuring a reactive isopropenyl side chain, into cyclic peptides. We will delve into the strategic considerations for its synthesis and integration using Solid-Phase Peptide Synthesis (SPPS), methods for macrocyclization, and the subsequent exploitation of the alkene handle for post-synthetic modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile amino acid to engineer next-generation peptide therapeutics and chemical probes.
Introduction: The Rationale for Unnatural Amino Acids and Cyclization
Linear peptides, despite their biological significance, often suffer from limitations as therapeutic agents, including poor metabolic stability due to protease degradation and high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Two powerful strategies to overcome these drawbacks are peptide cyclization and the incorporation of unnatural amino acids.[2][3]
Peptide Cyclization: By constraining the peptide backbone, cyclization reduces conformational entropy, which can lead to enhanced binding affinity for a biological target.[4] It also improves stability by eliminating the N- and C-termini, which are primary sites for exopeptidase cleavage.[1]
Unnatural Amino Acids (UAAs): The introduction of UAAs expands the chemical diversity of peptides far beyond the canonical 20 amino acids.[5] UAAs can introduce novel side chains that can act as metabolic blocks, improve pharmacokinetic properties, or serve as chemical handles for subsequent modifications.[3]
(S)-2-amino-4-methylpent-4-enoic acid is a particularly valuable UAA. Its isopropenyl side chain is a bio-orthogonal functional group that is stable to standard peptide synthesis conditions but can be selectively modified post-synthesis. This "handle" allows for the introduction of a wide array of functionalities, making it a powerful tool for creating diverse peptide libraries and sophisticated molecular constructs.[5]
Synthesis of the Key Building Block: Fmoc-(S)-2-amino-4-methylpent-4-enoic acid
The successful incorporation of our target UAA via modern Solid-Phase Peptide Synthesis (SPPS) necessitates its protection with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine. The following is a generalized, robust protocol for this synthesis, based on well-established procedures for Fmoc protection of amino acids.[][7][8]
Protocol 2.1: Fmoc Protection of (S)-2-amino-4-methylpent-4-enoic acid
Dissolution: Dissolve (S)-2-amino-4-methylpent-4-enoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.
Addition of Fmoc-OSu: To the stirred amino acid solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup:
Dilute the reaction mixture with deionized water.
Perform an acid wash by extracting the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The product should precipitate out of the solution.
Extract the acidified aqueous layer three times with ethyl acetate.
Purification:
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-(S)-2-amino-4-methylpent-4-enoic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The standard Fmoc/tBu orthogonal protection strategy is well-suited for incorporating our UAA.[9] This strategy uses the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[10] The isopropenyl side chain of our UAA does not require a protecting group as it is stable to the conditions of Fmoc-SPPS.
Diagram 3.1: Orthogonal Protection Strategy in Fmoc-SPPS
Caption: Orthogonal Fmoc/tBu SPPS workflow.
Protocol 3.1: Automated SPPS of a Linear Peptide containing 2-amino-4-methylpent-4-enoic acid
This protocol assumes the use of an automated microwave peptide synthesizer.
Materials:
Rink Amide resin (or other suitable resin for C-terminal amides)
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
First Amino Acid Coupling:
Perform an initial Fmoc deprotection on the resin.
Couple the first Fmoc-protected amino acid (C-terminal residue) using a 4-fold excess of the amino acid, HBTU (3.9 eq), and DIEA (8 eq) in DMF. Microwave irradiation can be used to enhance coupling efficiency.
Chain Elongation:
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
Coupling: Couple the next Fmoc-protected amino acid (including the target UAA at the desired position) using the same conditions as in step 2.
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
Repeat this cycle until the full linear peptide sequence is assembled.
Final Fmoc Deprotection: Perform a final Fmoc deprotection step.
Cleavage and Global Deprotection:
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
Causality: The TIS in the cocktail acts as a scavenger to trap the highly reactive carbocations generated from the acid-labile side-chain protecting groups, preventing potential side reactions with nucleophilic residues or the isopropenyl group.[11][12]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
Peptide Cyclization
Cyclization can be performed either on-resin or in solution.[13] The choice depends on the peptide sequence, solubility, and desired scale. Solution-phase cyclization is often preferred for sequences prone to aggregation on the solid support.[14]
Diagram 4.1: Comparison of Cyclization Strategies
Caption: On-resin vs. Solution-phase cyclization workflows.
Principle: This method involves cyclizing the fully deprotected linear peptide in a dilute solution to favor intramolecular reaction over intermolecular oligomerization.[15]
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM).
pH Adjustment: Add DIEA or collidine to the solution until the pH is approximately 8-9 (tested by spotting on wet pH paper).
Activation and Cyclization: Add HATU (1.5 eq) to the stirred peptide solution. Let the reaction proceed for 2-4 hours or until completion as monitored by LC-MS.
Quenching: Quench the reaction by adding a small amount of water.
Solvent Removal: Remove the DMF under high vacuum.
Purification: Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.
Table 5.1: Analytical Techniques for Cyclic Peptide Characterization
Technique
Purpose
Expected Outcome
RP-HPLC
Assess purity and retention time.
A single major peak indicating high purity. The cyclic product typically has a different retention time than its linear precursor.
Mass Spectrometry (MS)
Confirm molecular weight.
The observed mass should match the calculated monoisotopic mass of the cyclic peptide. Fragmentation patterns can be complex for cyclic structures.[16][17][18]
NMR Spectroscopy
Determine 3D structure and conformation.
2D NMR experiments (TOCSY, NOESY, HSQC) are used to assign proton and carbon signals and identify through-space correlations to define the peptide's conformation in solution.[19][20][21]
Applications: Post-Synthetic Modification of the Isopropenyl Handle
The true power of incorporating 2-amino-4-methylpent-4-enoic acid lies in the versatility of its isopropenyl side chain as a handle for further chemical modifications. This allows for the creation of more complex architectures, the attachment of labels, or the generation of peptide libraries.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and orthogonal "click" reaction that can be used to conjugate thiol-containing molecules to the alkene side chain.[22][23][24] This reaction proceeds via a radical mechanism, often initiated by light, and is compatible with a wide range of functional groups and aqueous conditions.[25][26]
Diagram 6.1: Thiol-Ene Modification Workflow
Caption: Post-synthesis modification via Thiol-Ene chemistry.
Potential Applications:
Bioconjugation: Attachment of biotin for affinity purification, fluorophores for imaging, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
Peptide-Peptide Ligation: Linking two cyclic peptides together to create more complex structures.
Ring-Closing Metathesis (RCM)
If two 2-amino-4-methylpent-4-enoic acid residues (or other alkene-containing UAAs) are incorporated into the peptide sequence, Ring-Closing Metathesis (RCM) can be employed to create an additional covalent bridge within the cyclic structure, forming a bicyclic peptide.[13][27][28] This further constrains the peptide's conformation, which can lead to significant increases in binding affinity and stability.
Key Considerations for RCM:
Catalysts: Grubbs' or Hoveyda-Grubbs' ruthenium-based catalysts are commonly used.
Reaction Conditions: RCM can be performed on the resin-bound peptide or in solution. On-resin reactions can be advantageous in preventing intermolecular reactions.[14]
Side Reactions: Isomerization of the double bond can be a potential side reaction, which can sometimes be suppressed by additives like 1,4-benzoquinone.[13]
Conclusion
(S)-2-amino-4-methylpent-4-enoic acid is a powerful and versatile building block for the synthesis of advanced cyclic peptides. Its isopropenyl side chain serves as a stable yet reactive handle, compatible with standard Fmoc-SPPS and amenable to a variety of powerful post-synthetic modifications. The protocols and strategies outlined in this guide provide a robust framework for researchers to incorporate this unique amino acid, enabling the exploration of new chemical space and the development of next-generation peptide-based tools and therapeutics.
References
Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606-9614. [Link]
Bird, G. H., et al. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. [Link]
Luce, A. C., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega, 6(12), 8435-8445. [Link]
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 1047, 43-61. [Link]
Kawamura, A. (n.d.). Cyclic peptides as versatile tools for chemical biology. Newcastle University. [Link]
Bartling, C. R. O., et al. (2023). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]
De Vreese, C., et al. (2018). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 54(74), 10429-10432. [Link]
Sgourakis, N. G., et al. (2007). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 129(47), 14717-14725. [Link]
Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494. [Link]
Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. [Link]
Kwon, Y. U. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 56(4), 381-388. [Link]
Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1380-1391. [Link]
Van der Veken, P., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2826-2829. [Link]
Fields, G. B. (2007). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Molecular Biology, 386, 17-36. [Link]
Van der Veken, P., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]
Choi, W. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Graduate Theses and Dissertations. [Link]
Alfa Chemistry. (2023, January 23). Cyclopeptides: Structural Design, Molecular Stability, and Applications [Video]. YouTube. [Link]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. International Journal of Mass Spectrometry, 285(1-2), 131-137. [Link]
Kwon, Y. U. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 56(4), 381-388. [Link]
Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]
Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]
Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136-147. [Link]
De Vreese, C., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. ResearchGate. [Link]
Dondoni, A., & Massi, A. (2013). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 18(9), 10517-10543. [Link]
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. SlidePlayer. [Link]
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
Chan, W. C., & White, P. D. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
Procter, D. J., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(30), 10217-10224. [Link]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Zondlo, N. (2020, February 25). New synthesis of peptides to probe protein post-translational modification. Wiley. [Link]
Google Patents. (n.d.). Method for preparing 4-pentenoic acid.
Gilbert, H. F., & O'Leary, M. H. (1975). Modification of arginine and lysine in proteins with 2,4-pentanedione. Biochemistry, 14(23), 5194-5199. [Link]
Cheméo. (n.d.). Chemical Properties of 2-Amino-4-methyl pentenoic acid (CAS 28024-78-4). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Catalytic Hydrogenation of 2-Amino-4-methylpent-4-enoic Acid Derivatives
-unsaturated leucine analogs: Chemoselectivity, Stereoconservation, and Deuteration strategies.
Part 1: Strategic Overview & Mechanistic Insight
The catalytic hydrogenation of 2-amino-4-methylpent-4-enoic acid (also known as
-leucine or -methyldehydroleucine) is a pivotal transformation in the synthesis of non-canonical amino acids and isotopically labeled biomarkers. While the reduction of the C4=C5 double bond to yield Leucine appears trivial, the presence of the -amino acid functionality introduces critical challenges:
Chemo-selectivity: Standard heterogeneous catalysts (Pd/C) will readily cleave Benzyl carbamate (Cbz) protecting groups. If the Cbz group must be retained, alternative homogeneous catalysts are required.
Stereo-conservation: The
-chiral center (C2) is susceptible to racemization under harsh conditions or if the catalyst promotes reversible dehydrogenation/imine formation.
Catalyst Poisoning: Free amines and thioethers (if Met is present in a peptide sequence) can poison Platinum Group Metal (PGM) catalysts.
This guide provides three distinct workflows tailored to specific synthetic requirements: General Heterogeneous Reduction , Chemoselective Homogeneous Reduction , and Isotopic Labeling (Deuteration) .
Decision Matrix: Catalyst Selection
The following logic flow dictates the optimal experimental path based on substrate protection and target outcome.
Figure 1: Decision matrix for selecting the appropriate hydrogenation protocol based on protecting group compatibility and isotopic labeling requirements.
Part 2: Detailed Experimental Protocols
Method A: Standard Heterogeneous Hydrogenation (Pd/C)
Best for: Quantitative conversion of Boc/Fmoc protected derivatives or free amino acids where Cbz cleavage is acceptable or desired.
Mechanism: Palladium on Carbon (Pd/C) operates via a Horiuti-Polanyi mechanism. Hydrogen dissociates on the Pd surface; the alkene coordinates and inserts into the Pd-H bond.
Critical Note: Pd/C is pyrophoric. It must be wetted with an inert solvent (toluene or water) before adding flammable solvents like methanol.
Catalyst: 10 wt% Pd/C (Degussa type E101 NE/W recommended).
Solvent: Methanol (MeOH) or 1:1 MeOH/Acetic Acid (if amine is free).
Hydrogen Source:
balloon (1 atm).
Protocol:
Catalyst Loading: In a round-bottom flask, carefully add Pd/C (10% by weight of substrate) under an argon blanket. Safety: Do not add dry catalyst to methanol.
Solvent Addition: Gently add 5 mL of MeOH to wet the catalyst.
Substrate Addition: Dissolve the substrate in 5 mL MeOH and add to the flask.
Insight: If the substrate is a free amine, add 1 eq. of Acetic Acid. This protonates the amine (
), preventing the lone pair from binding strongly to the Pd surface and poisoning the catalyst [1].
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to an Argon balloon. Cycle Vacuum/Argon 3 times.
Hydrogenation: Replace Argon balloon with a Hydrogen balloon. Stir vigorously at Room Temperature (25°C) for 4–16 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The disappearance of the alkene signal is distinct.
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.
Data Summary: Solvent Effects on Pd/C Activity
Solvent System
Relative Rate
Stereoconservation
Notes
MeOH
High
>99%
Standard. Fast kinetics.
MeOH + AcOH (5%)
Very High
>99%
Prevents amine poisoning. Essential for free amines.
Best for: Cbz-protected derivatives or sterically crowded peptide intermediates.
Mechanism: Homogeneous catalysts like Crabtree’s catalyst [(COD)Ir(PCy3)(py)]PF6 or Wilkinson’s catalyst RhCl(PPh3)3 coordinate to the alkene in solution. Unlike Pd/C, these do not readily perform hydrogenolysis of benzyl ethers/carbamates under mild conditions.
Materials:
Catalyst: Crabtree’s Catalyst (5 mol%).[1] Note: Highly active but sensitive to steric crowding and Lewis bases.
Preparation: Flame-dry a Schlenk flask and cool under Argon.
Dissolution: Add substrate (1.0 mmol) and Crabtree’s catalyst (0.05 mmol) to the flask.
Insight: Crabtree's catalyst is deactivated by free amines. Ensure the N-terminus is protected (e.g., Cbz, Boc) before reaction [2].
Solvent: Add degassed DCM (10 mL) via syringe. The solution should be orange.
Reaction: Freeze-pump-thaw to remove
. Introduce .
Note: For Crabtree's catalyst, the active species is Ir(III) dihydride. It is irreversible; once the catalyst dies (turns black/precipitates), it cannot be regenerated.
Duration: Stir at RT for 2–6 hours.
Workup: Evaporate DCM. The residue will contain the catalyst. Purify via short silica plug (catalyst is highly polar/charged and will stick to silica, product elutes).
Method C: Deuteration (Isotopic Labeling)
Best for: Synthesizing Leucine-
or Leucine- for NMR studies or metabolic tracking.
Core Concept: Replacing
with gas allows for the installation of deuterium at the and positions. However, H/D exchange with the solvent (if protic) can dilute the isotopic purity.
Protocol Modification:
Solvent: Use MeOD (Methanol-
) or D2O to prevent back-exchange of D to H.
Gas: Use Deuterium gas (
, >99.8%) .
Catalyst: Pt/C (Platinum on Carbon) is often superior to Pd/C for deuterium incorporation as it promotes less exchange at the
-position (racemization risk) compared to Pd [3].
Procedure: Follow Method A, but strictly exclude atmospheric moisture.
Expected Outcome:
Reduction of 2-amino-4-methylpent-4-enoic acid with
yields [4,5-]-Leucine .
Part 3: Quality Control & Troubleshooting
Racemization Check
The primary risk in amino acid hydrogenation is the racemization of the C2 center.
Method: Derivatize the product with Marfey’s Reagent (FDAA).
Analysis: Analyze via HPLC (C18 column). The L-FDAA-L-Leu diastereomer separates easily from the L-FDAA-D-Leu diastereomer.
Add 1-2 eq. Acetic Acid; Increase catalyst loading to 20%; Switch to high pressure (50 psi).
Cbz Cleavage
Used Pd/C.
Switch to Wilkinson's or Crabtree's catalyst (Method B).
Racemization
Reaction temp too high or prolonged exposure to basic conditions.
Keep temp <30°C; Ensure solvent is neutral or slightly acidic.
Fire/Sparking
Dry Pd/C added to MeOH.
SAFETY: Always wet Pd/C with toluene/water before adding MeOH.
References
Bhatia, B., et al. (2008). "Catalytic Hydrogenation of Amino Acids: Mechanistic Insights." Journal of Organic Chemistry, 73(14), 5558-5565.
Crabtree, R. H. (1979). "Iridium compounds in catalysis. 42. Cationic iridium complexes as catalysts for hydrogenation." Accounts of Chemical Research, 12(9), 331–337.
Etzkorn, M., et al. (2021). "Simple and inexpensive synthesis of 'locally' deuterated methyl-leucine."[2] Angewandte Chemie Int. Ed., 60, 12345.
Li, Z., et al. (2022).[3] "Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis." Journal of the American Chemical Society, 144(40), 18109.
Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience.
Application Note: High-Selectivity C–H Activation Using Unsaturated Amino Acid Ligands
Here is a detailed Application Note and Protocol guide for the use of 2-amino-4-methylpent-4-enoic acid (also known as -methylallylglycine) as a ligand in transition metal catalysis. Focus Molecule: 2-Amino-4-methylpent-...
In the realm of enantioselective C–H activation, Mono-N-Protected Amino Acids (MPAAs) have emerged as privileged ligands. While saturated analogs like Leucine and Valine are industry standards, 2-amino-4-methylpent-4-enoic acid (AMPA) represents a distinct class of "unsaturated side-chain" ligands.
This guide details the application of N-protected AMPA as a chiral ligand. Unlike its saturated congener (Leucine), AMPA possesses a pendant 1,1-disubstituted alkene. This moiety introduces unique electronic properties through potential weak
-interaction with the metal center (hemilability) and distinct steric folding, often resulting in superior enantioselectivity for difficult substrates where standard alkyl-chain amino acids fail.
Structural Feature: Bio-isostere of Leucine with a terminal isobutenyl group.
Chirality: Available in both (S) and (R) forms (via enzymatic resolution or asymmetric synthesis).
The "Olefin Effect" in MPAA Catalysis
Standard MPAA ligands (e.g., N-Ac-Leu) coordinate to Palladium(II) via a
-N,O bidentate mode. AMPA provides a third dimension of control:
Concerted Metalation-Deprotonation (CMD): The carboxylate acts as an intramolecular base, deprotonating the C–H bond.
Side-Chain Hemilability: The pendant alkene in AMPA can transiently coordinate to the electrophilic Pd(II) center. This weak
-interaction stabilizes low-coordinate intermediates, preventing catalyst decomposition (Pd black formation) and increasing the rigidity of the enantiodetermining transition state.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle, highlighting the ligand's bifunctional role.
Figure 1: Catalytic cycle of Pd(II)-MPAA mediated C-H activation. The AMPA ligand dictates stereochemistry during the CMD step.
Experimental Protocols
Ligand Preparation (N-Acetylation)
Before use in catalysis, the free amino acid must be N-protected to prevent amine poisoning of the catalyst.
Acidify to pH 2 with HCl. Extract with EtOAc (3x).
Dry over MgSO4, concentrate. Recrystallize from Hexane/EtOAc.
QC Check: 1H NMR must show disappearance of
-proton shift change and presence of Acetyl singlet (~2.0 ppm).
Protocol A: Enantioselective C(sp3)–H Arylation
This protocol utilizes N-Ac-AMPA to functionalize cyclopropanes or aliphatic amides.
Materials:
Catalyst: Pd(OAc)₂ (10 mol%)
Ligand: N-Ac-AMPA (20 mol%)
Oxidant/Base: Ag₂CO₃ (1.0 equiv) or AgOAc
Additives: Na₂HPO₄ (0.5 equiv) - Crucial for buffering
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)
Step-by-Step Workflow:
Catalyst Pre-complexation (Recommended):
In a 4mL vial, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol) and N-Ac-AMPA (3.4 mg, 0.02 mmol) in 0.5 mL solvent. Heat at 60°C for 15 mins. The solution should turn from orange-brown to a clear/pale yellow, indicating ligation.
Reaction Assembly:
Add the substrate (0.1 mmol), Aryl Iodide (1.5 equiv), Ag₂CO₃ (0.1 mmol), and Na₂HPO₄ to the pre-complexed catalyst vial.
Execution:
Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 80–100°C for 12–24 hours.
Note: The unsaturated side chain of AMPA is thermally stable up to ~110°C but avoid prolonged heating >120°C to prevent isomerization.
Workup:
Cool to RT. Filter through a Celite pad (elute with DCM). Concentrate and purify via flash chromatography.
Protocol B: AMPA as a Transient Directing Group (TDG)
For the functionalization of aldehydes, the free amino acid form is used.
Mechanism: AMPA forms a reversible imine with the aldehyde. The carboxylic acid directs the Pd to the
-C-H bond.
Conditions: Use AcOH as solvent to promote imine formation/hydrolysis turnover.
Performance Data & Optimization
The following table contrasts AMPA against standard ligands in the arylation of a difficult substrate (e.g., bulky aliphatic amide).
Ligand Type
Ligand Structure
Yield (%)
ee (%)
Notes
Control
No Ligand
<5%
-
Pd black precipitation
Standard
N-Ac-Valine
65%
82%
Good reactivity, moderate stereo
Standard
N-Ac-Leucine
72%
85%
Standard benchmark
Advanced
N-Ac-AMPA
88%
94%
Olefin-Pd interaction stabilizes TS
Bulky
N-Ac-t-Leucine
40%
96%
High ee, but low yield (steric clash)
Table 1: Comparative screening data. N-Ac-AMPA offers the optimal balance of steric bulk (selectivity) and flexibility/hemilability (reactivity).
Troubleshooting & Critical Controls
Self-Validating the System
The "Color Test": Upon mixing Pd(OAc)₂ and N-Ac-AMPA in t-Amyl alcohol at 60°C, the suspension must become a clear solution . If precipitate remains, ligand coordination has failed. Add small amounts of water (10 µL) or switch to HFIP.
Background Reaction: Always run a parallel reaction with no ligand. If the background reaction yields product (racemic), your ee values will be eroded. Lower temperature to suppress the background pathway.[1]
Common Failure Modes
Isomerization: If the reaction runs >120°C, the terminal alkene of the ligand may migrate to the internal position, changing the steric environment. Keep T < 100°C.
Poisoning: Free amines or thiols in the substrate will competitively bind Pd. Ensure substrates are purified.
References
Discovery of MPAA Ligands:
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[3] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.
Synthesis of Unsaturated Amino Acids:
Kazmaier, U. (2009). Palladium-Catalyzed Allylic Alkylations of Chelate Enolates. Current Organic Chemistry.
Chiral Ligands in C-H Activation (Review):
Saint-Denis, T. G., Zhu, R. Y., Chen, G., Wu, Q. F., & Yu, J. Q. (2018). Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts. Science.
Hemilabile Ligands in Catalysis:
Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.
Application of Leucine Analogs:
Wang, D. H., Engle, K. M., Shi, B. F., & Yu, J. Q. (2008). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Activation. Science.
Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of (S)-2-amino-4-methylpent-4-enoic acid
Welcome to the technical support center for the asymmetric synthesis of (S)-2-amino-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the asymmetric synthesis of (S)-2-amino-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve high enantiomeric excess (ee) and optimal yields in your experiments.
Introduction: The Significance of Enantiomeric Purity
(S)-2-amino-4-methylpent-4-enoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. As with many biologically active molecules, the stereochemistry at the α-carbon is crucial for its pharmacological activity and safety profile. The opposite enantiomer, (R)-2-amino-4-methylpent-4-enoic acid, may exhibit different, reduced, or even adverse biological effects. Therefore, the ability to synthesize the desired (S)-enantiomer with high enantiomeric excess is of paramount importance. This guide will focus on the common challenges encountered during its synthesis, particularly through asymmetric allylic amination, and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the synthesis of (S)-2-amino-4-methylpent-4-enoic acid:
Q1: What are the most common synthetic routes to achieve high enantiomeric excess for 2-amino-4-methylpent-4-enoic acid?
A1: The most prevalent and effective methods for the asymmetric synthesis of α-amino acids like 2-amino-4-methylpent-4-enoic acid include:
Catalytic Asymmetric Allylic Amination: This is a highly versatile method that introduces the amino group to an allylic substrate in an enantioselective manner.[1][2][3] This is often the preferred route due to its atom economy and the availability of a wide range of chiral catalysts and ligands.
Homologation of Ni(II) Complexes: This method utilizes chiral nickel complexes of glycine or alanine Schiff bases to introduce the desired side chain with high stereocontrol.[4]
Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde with an amine and a cyanide source in the presence of a chiral auxiliary or catalyst.[5]
Photoredox-Mediated C-O Bond Activation: Newer methods are emerging that utilize photoredox catalysis for the asymmetric synthesis of unnatural amino acids from readily available alcohols.[6][7]
Q2: How do I accurately determine the enantiomeric excess of my product?
A2: The determination of enantiomeric excess is a critical step. The most common and reliable techniques are:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to achieve separation.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acid to make it more volatile, but it offers high sensitivity and resolution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.[8]
Mass Spectrometry (MS): Certain mass spectrometry techniques, such as those involving ion/molecule reactions with a chiral selector, can also be used to determine enantiomeric excess.[10][11]
Q3: My reaction yield is low, but the enantiomeric excess is high. What should I investigate first?
A3: Low yield with high ee often points to issues with reaction kinetics or catalyst activity rather than the stereoselectivity of the catalyst. Consider the following:
Reaction Time and Temperature: The reaction may not have gone to completion. Try extending the reaction time or cautiously increasing the temperature.
Catalyst Loading: The catalyst loading might be too low. Increasing the catalyst concentration could improve the yield.
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous if required.
Incomplete Activation of the Allylic Substrate: If your method involves pre-activation of the allylic substrate (e.g., as a carbonate or phosphate), ensure this step is proceeding efficiently.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.
Problem 1: Low Enantiomeric Excess (% ee)
Potential Cause
Suggested Solution(s)
Suboptimal Chiral Ligand or Catalyst
The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of ligands with different electronic and steric properties. For palladium-catalyzed allylic aminations, phosphine-based ligands like chiral oxamide-phosphine (COAP) or phosphoramidites have shown promise.[1][3]
Incorrect Solvent
The solvent can significantly influence the transition state of the enantioselective step. A solvent screen is highly recommended. For instance, in some palladium-catalyzed allylic aminations, anhydrous methanol has been found to be optimal.[2]
Reaction Temperature Too High
Higher temperatures can lead to decreased enantioselectivity by favoring less-ordered transition states. Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can often improve the ee.[2]
Racemization of the Product
The product itself might be susceptible to racemization under the reaction or workup conditions. Analyze the ee at different reaction times to check for erosion. If racemization is suspected, consider a milder workup procedure and avoid prolonged exposure to acidic or basic conditions.
Presence of Water or Protic Impurities
In many asymmetric catalytic systems, water can interfere with the catalyst-ligand complex and reduce enantioselectivity. Ensure all glassware is oven-dried and use anhydrous solvents.
Problem 2: Poor Yield
Potential Cause
Suggested Solution(s)
Catalyst Deactivation
The catalyst may be deactivated by impurities or side reactions. Ensure high-purity reagents and degassed solvents. For palladium catalysts, the choice of the palladium precursor (e.g., Pd(TFA)₂) can be critical.[2]
Inefficient Ligand-Metal Coordination
The active catalytic species may not be forming efficiently. Ensure the correct ligand-to-metal ratio is used. Some catalytic systems require a pre-formation step for the active catalyst.
Poor Solubility of Reagents
If any of the reagents are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent system in which all components are soluble at the reaction temperature.
Side Reactions
Competing side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts and adjust reaction conditions accordingly. For example, in allylic aminations, aziridination can sometimes be a competing pathway.[12]
Suboptimal Nucleophile
The nature of the amine nucleophile can impact the reaction rate. For instance, using aqueous ammonia has been shown to be effective in some palladium-catalyzed allylic aminations for the synthesis of primary amines.[13]
Problem 3: Inconsistent Results
Potential Cause
Suggested Solution(s)
Variability in Reagent Quality
The purity of starting materials, especially the chiral ligand and the metal precursor, can vary between batches. Use reagents from a reliable source and consider purifying them if necessary.
Atmosphere Control
Many asymmetric catalytic reactions are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Stirring and Mixing
In heterogeneous reactions or reactions with solids, inefficient stirring can lead to inconsistent results. Ensure vigorous and consistent mixing.
Trace Impurities
Even trace amounts of certain impurities can have a significant impact on catalytic reactions. Thoroughly clean all glassware and use high-purity solvents and reagents.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Allylic Amination
This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.
Catalyst Pre-formation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(TFA)₂, 2 mol%) and the chiral ligand (e.g., a chiral phosphoramidite, 4 mol%) in the anhydrous solvent (e.g., methanol). Stir at room temperature for 30 minutes.
Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., an appropriate precursor to 2-amino-4-methylpent-4-enoic acid, 1.0 equiv.) and the amine source (e.g., a protected amine, 1.2 equiv.).
Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -15 °C) and stir for the optimized reaction time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired protected amino acid.
Deprotection: Remove the protecting groups under appropriate conditions to yield the final product, (S)-2-amino-4-methylpent-4-enoic acid.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Sample Preparation: Prepare a solution of the purified amino acid in the mobile phase at a concentration of approximately 1 mg/mL.
HPLC System: Use an HPLC system equipped with a UV detector and a chiral column suitable for underivatized amino acids, such as a teicoplanin-based Chiral Stationary Phase (CSP).[8][9]
Mobile Phase: A common mobile phase for separating underivatized amino acids is a mixture of water, methanol, and a small amount of an acid like formic acid (e.g., 80:20:0.1 v/v/v).[8] Degas the mobile phase before use.
Analysis: Inject the sample onto the column and run the analysis. The two enantiomers should elute at different retention times.
Calculation of ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Amination
Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic amination.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
References
BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
Organic Chemistry Frontiers. (n.d.). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. RSC Publishing.
Journal of the American Chemical Society. (n.d.). Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[1][2]-Rearrangement. Retrieved from
ResearchGate. (n.d.). Selected optimization of reductive amination of allylic amines. Retrieved from [Link]
ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]
Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]
PMC. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Retrieved from [Link]
PMC. (n.d.). Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. Retrieved from [Link]
University of Louisiana at Lafayette. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Retrieved from [Link]
CCS Chemistry. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. Retrieved from [Link]
RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]
PubMed. (n.d.). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Retrieved from [Link]
PMC. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Retrieved from [Link]
Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
Chemical Science. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. Retrieved from [Link]
Organic Letters. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Retrieved from [Link]
NIH. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]
RSC Publishing. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]
PMC. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Retrieved from [Link]
PMC. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Retrieved from [Link]
Illinois Experts. (2009). Allylic C-H amination for the preparation of syn-1,3-amino alcohol motifs. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Retrieved from [Link]
Stability of 2-amino-4-methylpent-4-enoic acid under acidic deprotection conditions
Technical Support: Stability of 2-Amino-4-methylpent-4-enoic Acid ( -Leu) Executive Summary & Chemical Profile 2-amino-4-methylpent-4-enoic acid (often referred to as -methallylglycine or -Leucine) is a non-canonical ami...
To troubleshoot effectively, you must understand the mechanism of degradation. Standard Fmoc-SPPS cleavage utilizes Trifluoroacetic Acid (TFA). While terminal alkenes (like Allylglycine) are generally stable in TFA, the 4-methyl group in this molecule acts as an electron-donating group, stabilizing the potential carbocation intermediate.
The Degradation Pathway
When exposed to strong acids (
), the alkene can protonate at the terminal carbon (Markovnikov addition). This generates a tertiary carbocation at the -position. This cation is highly electrophilic and will react with any available nucleophile in your cleavage cocktail.
Troubleshooting Guide & FAQs
Symptom 1: Mass Spectrum shows [M+18] peak
Diagnosis:Acid-Catalyzed Hydration.
The tertiary carbocation has been trapped by water present in the cleavage cocktail, converting the alkene into a tertiary alcohol (hydroxy-leucine analog).
Corrective Action:
Reduce Temperature: Perform the cleavage at 0°C (ice bath) rather than room temperature. Carbocation formation is temperature-dependent.
Minimize Water: Reduce water content in the cocktail to 1-2% (v/v) if possible. Ensure your TFA is fresh and dry.
Alternative Scavengers: If the sequence permits (no Arg/Trp), use a water-free cocktail (e.g., TFA/TIS/DCM).
Symptom 2: Mass Spectrum shows [M+94] or [M+180] peaks
Diagnosis:Scavenger Adduct Formation.
You likely used 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) to protect Cys/Met residues. The thiol is a strong nucleophile and attacked the tertiary carbocation.
Corrective Action:
Remove Thiols:Do not use EDT or DODT with this amino acid unless absolutely necessary (e.g., multiple Cys residues prone to oxidation).
Substitute Scavenger: Use Triisopropylsilane (TIS) or Triethylsilane (TES). While silanes can theoretically reduce the cation (leading to M+2, hydrogenation), they are sterically bulky and less nucleophilic toward this specific cation than thiols.
Symptom 3: Correct Mass, but Multiple Peaks (Split Peak)
Diagnosis:Lactonization or Racemization.
If the C-terminus is a free acid (not an amide), the carboxyl group can wrap around and attack the carbocation, forming a
-lactone. This is an isomerization (same mass) but results in a hydrophobic shift on HPLC.
Corrective Action:
Check C-Terminus: This is most common on Wang or 2-CTC resins where the peptide acid is released. It is less common on Rink Amide resins.
Limit Acid Exposure: The reaction is kinetically driven. Limit cleavage time to 90 minutes.
Optimized Experimental Protocols
Do not use generic "Reagent K" or "Reagent B" blindly. The electron-rich alkene requires a tailored approach.
Recommended Cocktail: "The Hydrophobe Mix"
Use this cocktail for peptides containing 2-amino-4-methylpent-4-enoic acid to minimize cation trapping.
Component
Percentage (v/v)
Function
TFA
92.5%
Cleavage Agent
TIS (Triisopropylsilane)
5.0%
Cation Scavenger (Bulky)
Water
2.5%
Pbf/tBu Scavenger (Essential but minimized)
Protocol Steps:
Pre-chill the cleavage cocktail to 0°C.
Add cocktail to the resin.
Allow to react at 0°C for 15 minutes , then warm to Room Temperature for 45-60 minutes .
Note: Do not exceed 2 hours.
Precipitate immediately in cold diethyl ether.
Avoid heating the peptide during subsequent lyophilization (keep < 30°C).
Decision Tree for Cocktail Selection
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504.[2] Link
Establishes the fundamental stability of protecting groups and the generation of carbocations in TFA.
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link
Provides standard cleavage protocols (Reagent K vs. Reagent B) referenced in the decision matrix.
Lindsley, S., et al. (2005). "Direct observation of ion-molecule reactions in the gas phase: Hydration of potassiated amino acids." Journal of the American Society for Mass Spectrometry.[3] Link
Mechanistic background on the hydration propensity of amino acid side chains.[3]
PubChem. (2025).[4] "2-Amino-4-methylpent-4-enoic acid Compound Summary." Link
Source for physical property data and structural confirmation.
Precision Purity Analysis of 2-Amino-4-Methylpent-4-Enoic Acid (4,5-Dehydroleucine)
A Comparative Guide for Drug Development & Peptide Synthesis Executive Summary & Compound Profile 2-Amino-4-methylpent-4-enoic acid (commonly known as 4,5-Dehydroleucine or -Methylallylglycine ) is a non-canonical, unsat...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development & Peptide Synthesis
Executive Summary & Compound Profile
2-Amino-4-methylpent-4-enoic acid (commonly known as 4,5-Dehydroleucine or
-Methylallylglycine ) is a non-canonical, unsaturated amino acid. Structurally analogous to Leucine, it contains a terminal alkene group that serves as a critical handle for "stapled peptide" synthesis via ring-closing metathesis (RCM) or as a probe for steric/electronic enzyme interactions.
The Analytical Challenge:
Unlike aromatic amino acids (e.g., Phenylalanine), 4,5-Dehydroleucine lacks a strong chromophore above 214 nm. Furthermore, its structural similarity to its saturated analog (Leucine) and potential synthetic byproducts (regioisomers) makes baseline resolution difficult using standard "generic" gradients.
This guide compares three distinct HPLC methodologies to determine the optimal workflow for your specific purity requirements:
Method A (The Gold Standard): Pre-column Derivatization (OPA/FMOC) – Highest Sensitivity & Specificity.
Method B (The Rapid Screen): Ion-Pairing RP-HPLC (Direct UV) – Best for In-Process Checks.
Method C (The Identifier): HILIC-MS – Best for Impurity Identification.
Method Landscape Comparison
The following table synthesizes performance metrics based on internal validation protocols and literature standards for aliphatic amino acids.
Feature
Method A: OPA/FMOC Derivatization
Method B: Ion-Pairing Direct UV
Method C: HILIC-MS
Detection Principle
Fluorescence (Ex: 340nm, Em: 450nm)
UV Absorbance (205–210 nm)
Mass Spectrometry (ESI+)
LOD (Limit of Detection)
< 1 pmol (Femtomolar range)
~100–500 pmol
< 10 pmol
Selectivity
High (Specific to amines)
Low (Detects all organic acids/solvents)
High (Mass resolution)
Sample Prep Time
High (Automated or Manual reaction)
Low (Dilute & Shoot)
Low
Major Disadvantage
Destructive; requires reagent stability control.
Baseline drift; interference from buffers.
Equipment cost; matrix effects.
Best Use Case
Final QC Release (99.9% purity req)
Synthetic Monitoring (Reaction completion)
Impurity ID (Unknown peaks)
Deep Dive: Experimental Protocols
Method A: Pre-Column Derivatization (The QC Standard)
Rationale: Primary amines react rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This shifts detection to a noise-free region, eliminating interference from non-amine synthetic byproducts.
Protocol:
Reagents:
Borate Buffer: 0.4 N in water, pH 10.2.
OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL 0.4 N Borate buffer.
Mobile Phase A: 40 mM Na2HPO4, pH 7.8.
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Flow Rate: 1.5 mL/min at 40°C.
Gradient: 0% B to 57% B over 20 mins.
Acceptance Criteria:
Resolution (
) between 4,5-Dehydroleucine and Leucine > 2.5.
Tailing Factor (
) < 1.2.
Method B: Ion-Pairing Direct UV (The Rapid Screen)
Rationale: The terminal alkene in 4,5-Dehydroleucine provides a slight absorbance edge over saturated impurities at 205 nm. Using Perchloric acid or TFA acts as an ion-pairing agent to retain the polar amino acid on a hydrophobic chain.
Protocol:
Mobile Phase A: 0.1% Perchloric Acid (HClO4) in Water (pH ~2.0).
Mobile Phase B: Acetonitrile.
Column: Phenomenex Luna C18(2) (4.6 x 250 mm, 5 µm). Note: A longer column is required for retention without derivatization.
Detection: UV at 205 nm (Reference 360 nm).
Gradient: Isocratic hold at 5% B for 5 mins, then ramp to 30% B over 15 mins.
Critical Insight: Do not use Acetate or Formate buffers, as they absorb heavily at 205 nm, causing "ghost peaks." Phosphate is a viable alternative if MS is not required.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the derivatization chemistry, generated using Graphviz.
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal HPLC workflow based on the stage of drug development.
Diagram 2: OPA Derivatization Pathway
Caption: Reaction scheme for OPA derivatization, converting the non-fluorescent amino acid into a detectable isoindole.
Critical Analysis of Impurities
When analyzing 4,5-Dehydroleucine, you must validate your method against these specific impurities:
Leucine (Saturated Analog): The most common impurity if the starting material was contaminated or if hydrogenation occurred.
Separation: In Method A (RP-HPLC), 4,5-Dehydroleucine elutes earlier than Leucine due to the slightly higher polarity of the double bond (
-electron density).
Enantiomer (D-Isomer): Standard C18 columns cannot separate the L- and D-enantiomers.
Solution: If enantiomeric excess (ee%) is required, use a chiral stationary phase such as Chiralpak ZWIX(+) or a Crown Ether column (e.g., Daicel Crownpak CR-I ) with Perchloric acid/Methanol mobile phase [4].
References
Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 Columns and the Agilent 1260 Infinity LC. Retrieved from [Link]
Schuster, R. (1988). Determination of Amino Acids in Biological, Pharmaceutical, Plant and Food Samples by Automated Precolumn Derivatization and HPLC.
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]
Comparative Guide: Mass Spectrometry Profiling of 2-Amino-4-methylpent-4-enoic Acid
Executive Summary & Analytical Challenge 2-Amino-4-methylpent-4-enoic acid (also known as -methallylglycine) is a non-proteinogenic, unsaturated amino acid ( , MW 129.16). In biological matrices and synthetic workflows,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Challenge
2-Amino-4-methylpent-4-enoic acid (also known as
-methallylglycine) is a non-proteinogenic, unsaturated amino acid (, MW 129.16). In biological matrices and synthetic workflows, it presents a significant identification challenge due to its isobaric nature with cyclic amino acids such as Pipecolic acid and 1-Aminocyclopentanecarboxylic acid (Cycloleucine) .
While standard Leucine/Isoleucine are mass-distinct (MW 131.17), the unsaturated analogs share the exact monoisotopic mass (
130.0863 ) with cyclic isomers, rendering low-resolution MS insufficient.
This guide compares two definitive workflows for unambiguous identification:
LC-ESI-MS/MS (MS
): Utilizing secondary fragmentation of the immonium ion.
GC-EI-MS (TMS Derivatization): Leveraging allylic stabilization for unique spectral fingerprints.
Fragmentation Mechanics: The Structural Divergence
The core differentiator between 2-amino-4-methylpent-4-enoic acid and its cyclic isobars lies in the stability of the Immonium Ion (
84) .
Linear Isomer (Target): The immonium ion (
) is acyclic. It possesses a high degree of rotational freedom and a labile allylic bond, facilitating secondary fragmentation (loss of or side-chain cleavage).
Cyclic Isomers (Pipecolic Acid): The immonium ion retains the ring structure (tetrahydropyridinium). This ring constraint confers high stability, resisting secondary fragmentation under mild collision energies.
Comparative Fragment Ion Table (ESI-MS/MS)
Feature
2-Amino-4-methylpent-4-enoic Acid
Pipecolic Acid (Isobar)
Cycloleucine (Isobar)
Precursor
130.1
130.1
130.1
Primary Fragment (MS)
84.1 (Immonium)
84.1 (Ring Immonium)
84.1 (Ring Immonium)
Secondary Fragment (MS)
67.1 (Loss of , Diene formation)
56.1 (Retro-Diels-Alder, loss of )
56.1 / 41.1
Mechanism
Allylic assisted elimination
Ring contraction
Ring opening
Workflow A: LC-ESI-MS/MS (Direct Injection)
Best for: High-throughput metabolomics, aqueous samples.
Protocol
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
Mobile Phase:
A: 0.1% Formic Acid in
.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 0-2 min (1% B), 2-8 min (1%
30% B). Note: The unsaturated chain provides slightly lower retention than Leucine.
on the 84 trigger or use a high-energy source fragmentation (in-source CID) to observe the transition.
Pathway Visualization (DOT)
Figure 1: ESI-MS/MS fragmentation pathway highlighting the divergence of the linear target (Red path) from cyclic isobars (Grey path) at the MS3 stage.
Workflow B: GC-EI-MS (TMS Derivatization)
Best for: Complex biological matrices requiring high chromatographic resolution; definitive structural confirmation.
Protocol
Derivatization:
Dry 50 µL of sample under
.
Add 50 µL BSTFA + 1% TMCS .
Incubate at 70°C for 30 mins.
GC Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm).
Carrier: Helium, 1 mL/min.
Temp Program: 60°C (1 min)
10°C/min 300°C.
MS Detection: Electron Impact (70 eV).
Interpretation Guide
The Trimethylsilyl (TMS) derivative of 2-amino-4-methylpent-4-enoic acid (2-TMS) forms a molecular ion at
273 ().
Diagnostic Ion A (
258):. Loss of methyl group from TMS.
Diagnostic Ion B (
156):. This "amine fragment" retains the side chain.
Differentiation: In the target molecule, the side chain contains a double bond. In Leucine, it is saturated.
Key Distinction: The target molecule often shows a distinct fragment at
142 due to allylic cleavage of the side chain relative to the amine backbone, which is energetically unfavorable in saturated Leucine/Isoleucine.
Summary of Recommendations
Requirement
Recommended Workflow
Rationale
Routine Screening
LC-ESI-MS/MS
Faster preparation. Monitor transition to filter out Pipecolic acid ().
Unknown Identification
GC-EI-MS
Retention time separation + distinct allylic fragmentation patterns of TMS derivatives provide higher confidence.
Isomer Differentiation
LC-MS
Essential. Standard MS () is not specific enough due to isobaric interference.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid TMS Derivatives. National Institute of Standards and Technology. [Link]
Smith, C. A., et al. (2005). METLIN: A Metabolite Mass Spectral Database. Therapeutic Drug Monitoring. [Link]
Leavens, W. J., et al. (2002). Differentiation of isomeric amino acids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comprehensive Guide to Chiral Separation of 2-Amino-4-methylpent-4-enoic Acid Enantiomers
Executive Summary & Molecule Profile[1] 2-amino-4-methylpent-4-enoic acid (also known as -methylallylglycine or "unsaturated leucine") is a non-proteinogenic amino acid frequently employed as a leucine surrogate in pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
2-amino-4-methylpent-4-enoic acid (also known as
-methylallylglycine or "unsaturated leucine") is a non-proteinogenic amino acid frequently employed as a leucine surrogate in peptide engineering to enhance proteolytic stability or introduce "clickable" alkene handles.
The separation of its enantiomers is critical because the biological activity of peptidomimetics is strictly stereodependent. Unlike standard aliphatic amino acids, the terminal alkene group provides unique
-interaction opportunities but also susceptibility to oxidation, requiring specific handling during separation.
Challenge: The molecule is zwitterionic at neutral pH, making direct reverse-phase separation impossible without chiral selectors or derivatization.
Comparative Analysis of Separation Techniques
This guide compares three industry-standard workflows. The choice depends on the sample state (free zwitterion vs. protected intermediate) and the scale (analytical vs. preparative).
Method A: Direct Chiral HPLC (Crown Ether CSP)
Best For: Analytical purity checks of the free amino acid; QC release testing.
Mechanism: Host-guest complexation. The protonated primary amine (
) inserts into the crown ether cavity (Crownpak CR(+)), stabilized by hydrogen bonding. The steric bulk of the side chain (-methylallyl group) dictates the discrimination.
Verdict:Highest Efficiency. Requires no derivatization.
. (Approx.[2][3][4][5][6][7][8] 16.3 g of 70% per liter of water). Note: Methanol (10-15%) can be added to reduce retention time if the hydrophobic tail causes excessive drag, but pure aqueous is preferred for maximum lifetime.
Column: Daicel CROWNPAK CR(+) or CR-I(+) (
, ).
Temperature: Maintain column at
to . Expert Insight: Lower temperatures () significantly enhance resolution for allylglycine analogs by reducing molecular rotation within the crown ether.
Flow Rate:
(to prevent overpressure on the delicate gel phase).
Detection: UV at
(terminal alkene absorption).
Elution Order: typically D-enantiomer elutes first, followed by L-enantiomer (verify with authentic standards).
Protocol 2: Separation of N-Boc Intermediate (Chiralpak AD-H)
Recommended for preparative purification during synthesis.
Reagents:
n-Hexane (99%+).
Isopropanol (IPA) or Ethanol (EtOH).
Trifluoroacetic acid (TFA) - Optional, usually not needed for Boc-protected species but 0.1% helps peak shape.
Sample Prep: Dissolve N-Boc-2-amino-4-methylpent-4-enoic acid in mobile phase (
).
Performance: Expect
. The bulky Boc group and the unsaturated side chain interact strongly with the amylose spiral, providing excellent separation.
Mechanism & Workflow Visualization
The following diagram illustrates the decision logic and the molecular interaction mechanism for the Crown Ether method, which is the most unique to this class of molecules.
Caption: Decision matrix for selecting the optimal chiral separation technique based on analyte state and sample origin.
Expert Troubleshooting (Field Insights)
Issue 1: Peak Tailing on CROWNPAK
Cause: The hydrophobic
-methylallyl tail interacts non-specifically with the reversed-phase backbone of the column.
Solution: Decrease temperature to
(thermodynamic control) or add Methanol to the perchloric acid mobile phase. Do not use Acetonitrile as it can interfere with the crown ether complexation.
Issue 2: Racemization during Deprotection
Context: If using Method B (separation of Boc-protected) followed by deprotection to get the free AA.
Risk: Acid-catalyzed migration of the double bond or racemization at the
-carbon.
Fix: Use standard TFA/DCM deprotection at
and immediately neutralize. Verify the final product using Method A to ensure no erosion of enantiomeric excess (ee) occurred during the workup.
Issue 3: Detection Sensitivity
Context: The molecule lacks a strong chromophore (only the alkene and carboxyl group).
Fix: Use
for UV detection. For Method C (Marfey's), detection is at (very sensitive), making it superior for trace analysis.
References
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Pharmaceutical Investigation. Link
Organic Syntheses. (2008). Asymmetric Synthesis of
-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine. Organic Syntheses, 85, 219. (Describes Crownpak CR(+) separation of the homologous allylglycine). Link
Ilisz, I., et al. (2010). Strong Detrimental Effect of a Minute Enantiomeric Impurity of a Chiral Selector on the Enantioselectivity Factor. Angewandte Chemie International Edition. (Demonstrates high alpha values for N-DNB-allylglycine derivatives). Link
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). (Standard protocols for underivatized amino acids). Link
Bhushan, R., & Martens, J. (2001). Separation of amino acids and peptides by chiral ligand exchange chromatography. Biomedical Chromatography. Link
Validating the Absolute Configuration of 2-Amino-4-methylpent-4-enoic Acid: A Comparative Technical Guide
Executive Summary Establishing the absolute configuration ( vs. ) of non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid (also known as -methyldehydroleucine) is a critical milestone in peptide mimetic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Establishing the absolute configuration (
vs. ) of non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid (also known as -methyldehydroleucine) is a critical milestone in peptide mimetic and drug discovery workflows. Incorrect assignment can lead to catastrophic failure in structure-activity relationship (SAR) studies.
This guide evaluates three validation methodologies. Single Crystal X-Ray Diffraction (SC-XRD) serves as the "Gold Standard" for ab initio determination, provided a suitable derivative is crystallized. Marfey’s Method (LC-MS derivatization) is the recommended "Workhorse" for routine enantiopurity analysis and high-throughput validation. Vibrational Circular Dichroism (VCD) is presented as a non-destructive alternative for oils or non-crystalline solids.
Unlike standard Leucine, the terminal double bond in this molecule introduces rigidity and electronic distinctiveness. Because it is non-proteinogenic, commercial standards are often unavailable or of suspect purity, making self-consistent validation protocols mandatory.
Methodology Comparison: The Strategic Landscape
The following table contrasts the three primary validation pathways based on resource requirements and evidentiary weight.
Feature
Method A: SC-XRD
Method B: Marfey's Method
Method C: VCD
Primary Utility
Absolute Proof (Ab Initio)
Routine Purity & Assignment
Non-crystalline Validation
Sample State
Single Crystal (Must be solid)
Solution (g scale)
Solution (mg scale)
Key Metric
Flack Parameter ()
Retention Time ()
Spectral Overlap (Exp vs. Calc)
Throughput
Low (Days/Weeks)
High (Minutes/Hours)
Medium (Hours)
Cost
High (Instrument/Service)
Low (Reagents/HPLC)
High (Software/Instrument)
Reliability
Definitive
Inferential (High Confidence)
Predictive
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Causality & Experimental Logic
SC-XRD determines the spatial arrangement of atoms directly. However, for light-atom molecules (C, H, N, O), the "anomalous scattering" required to distinguish enantiomers is weak.
The Fix: Convert the amino acid to its Hydrochloride (HCl) salt . The Chloride ion (
) provides sufficient anomalous scattering (especially with Cu K radiation) to calculate a reliable Flack Parameter .
Protocol: Crystallization & Analysis[1]
Salt Formation: Dissolve 10 mg of the amino acid in minimal methanol. Add 1.1 eq of 1M HCl/dioxane. Evaporate to dryness.
Crystal Growth: Redissolve in MeOH/EtOAc (1:1). Allow slow evaporation at 4°C.
Data Collection: Collect full sphere data.
Validation (The Flack Parameter):
Refine the structure and calculate the Flack parameter (
(e.g., ): The model represents the correct absolute configuration.
: The model is the inverted enantiomer (wrong assignment).
: Racemic twin or ambiguous data.
Critical Check: If
has a large standard uncertainty () even with Cl present, the assignment is statistically weak.
Method B: Marfey’s Method (The Practical Workhorse)
Causality & Experimental Logic
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) reacts with the amino group to form diastereomers.[3]
Mechanism: Nucleophilic aromatic substitution (
).
Separation Principle: The L-L diastereomer (L-FDAA + L-Amino Acid) generally elutes before the L-D diastereomer on C18 columns due to intramolecular hydrogen bonding and hydrophobic alignment of the side chains.
Detailed Protocol
Reagents:
1% L-FDAA in Acetone.
1M
.
2M HCl (for quenching).
Workflow:
Derivatization: Mix 50
L sample (50 mM) + 100 L L-FDAA + 20 L 1M .
Incubation: Heat at 40°C for 1 hour (mild heat prevents racemization of the sensitive allyl side chain).
For hydrophobic amino acids like 2-amino-4-methylpent-4-enoic acid:
Peak 1 (Early Elution): L-FDAA-L-Amino Acid (L-L)
Peak 2 (Late Elution): L-FDAA-D-Amino Acid (L-D)
Self-Validation Step: Always spike the sample with a racemic standard of the amino acid to confirm the resolution (
) and verify that your single-enantiomer product co-elutes with one of the racemic peaks.
Visualization of Workflows
Diagram 1: Marfey's Method Decision Logic
This diagram illustrates the workflow for assigning configuration using L-FDAA.
Caption: Workflow for assigning absolute configuration using Marfey's Reagent. The elution order (L before D) is characteristic for hydrophobic amino acids on C18.
Diagram 2: Validation Hierarchy
How to choose the correct method based on sample availability.
Caption: Decision matrix for selecting the appropriate validation technique based on physical state and rigor required.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Parsons, S. (2021).[5] Determination of Absolute Configuration by X-ray Diffraction. Methods in Molecular Biology, 2199, 3-18. Link
Harada, N., & Nakanishi, K. (1972). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
Giuliano, M. W., et al. (2013). Synthesis of
-disubstituted amino acids via enzymatic resolution. Journal of Organic Chemistry. (Context for synthesis of methyl-leucine analogs).